molecular formula C8H7BrClNO B1532481 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone CAS No. 1197943-70-6

1-(2-Amino-5-bromo-3-chlorophenyl)ethanone

Cat. No.: B1532481
CAS No.: 1197943-70-6
M. Wt: 248.5 g/mol
InChI Key: XDFRCHJNFDNXRU-UHFFFAOYSA-N
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Description

1-(2-Amino-5-bromo-3-chlorophenyl)ethanone is an organic compound with the molecular formula C8H7BrClNO. This compound is characterized by the presence of an ethanone group attached to a phenyl ring substituted with amino, bromo, and chloro groups. It is a yellow solid at room temperature and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-aminoacetophenone. The reaction typically involves the use of bromine and chlorine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective substitution of the phenyl ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Amino-5-bromo-3-chlorophenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for different targets, influencing its biological activity.

Comparison with Similar Compounds

    1-(2-Amino-5-bromo-3-iodophenyl)ethanone: Similar structure but with an iodine atom instead of chlorine.

    1-(2-Amino-5-chloro-3-bromophenyl)ethanone: Similar structure but with the positions of bromine and chlorine swapped.

    2-Amino-5-bromobenzoic acid: Contains a carboxylic acid group instead of an ethanone group.

Uniqueness: 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromo and chloro groups provides distinct chemical properties compared to similar compounds with different halogen substitutions.

Properties

IUPAC Name

1-(2-amino-5-bromo-3-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFRCHJNFDNXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(2-amino-5-bromophenyl)ethanone (200 mg, 0.93 mmol) in CH2Cl2 (5 mL) was added N-chlorosuccinimide (125 mg, 0.93 mmol). The mixture was stirred at room temperature overnight. Analysis indicated that the reaction was incomplete; therefore, additional N-chlorosuccinimide (125 mg, 0.93 mmol) was added and the mixture was stirred at room temperature overnight. The solvents were removed under reduced pressure and the residue was purified by CombiFlash (40 g column, 0-10% EtOAc/heptane) to afford 1-(2-amino-5-bromo-3-chlorophenyl)ethanone (206 mg, 89%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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